(S)-1-(Pyrrolidin-2-yl)isoquinoline dihydrochloride
Description
Properties
IUPAC Name |
1-[(2S)-pyrrolidin-2-yl]isoquinoline;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2.2ClH/c1-2-5-11-10(4-1)7-9-15-13(11)12-6-3-8-14-12;;/h1-2,4-5,7,9,12,14H,3,6,8H2;2*1H/t12-;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSBFUCWURLPMQ-LTCKWSDVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC=CC3=CC=CC=C32.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=NC=CC3=CC=CC=C32.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Cyclization in Alcoholic Solvents
Patent US8785642B2 discloses a scalable route to 6-substituted isoquinolinones via hydrohalic acid-mediated cyclization, a method adaptable to (S)-1-(Pyrrolidin-2-yl)isoquinoline synthesis. The process involves heating a nitrile precursor (e.g., 4-heterocycloalkoxy-2-(2′-pyrrolidinyl-vinyl)benzonitrile) in n-butanol with concentrated HCl at reflux (117°C).
Key advantages include:
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High regioselectivity : Protonation of the nitrile group directs cyclization to the isoquinoline core.
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In situ deprotection : Acid-labile protecting groups (e.g., tert-butyloxycarbonyl, Boc) are cleaved during cyclization, streamlining the synthesis.
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Solvent recovery : n-Butanol facilitates azeotropic removal of water, enabling crude product isolation in >85% purity.
Reductive Amination for Pyrrolidine Coupling
The integration of the pyrrolidine moiety can be achieved through reductive amination, as exemplified in Patent US8273762B2 for hexahydro-pyrrolo-isoquinolines. A ketone intermediate (e.g., 1-isoquinolinyl-pyrrolidin-2-one) is treated with sodium cyanoborohydride in methanol at 25°C, achieving >90% conversion to the secondary amine. Subsequent hydrochloride salt formation using HCl gas in ethyl acetate yields the dihydrochloride form with >99% enantiomeric excess (ee) when chiral auxiliaries are employed.
Comparative Analysis of Synthetic Routes
The table below evaluates three principal methods for synthesizing (S)-1-(Pyrrolidin-2-yl)isoquinoline dihydrochloride:
Chemical Reactions Analysis
Reaction Pathways
The following pathways illustrate key reactions involving (S)-1-(Pyrrolidin-2-yl)isoquinoline dihydrochloride:
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Formation of Isoquinoline Derivatives : The reaction of isoquinoline with various electrophiles can lead to the formation of substituted isoquinolines. For instance, the reaction with α-halogenated methylenes and aromatic aldehydes can yield diverse pyrrolidinyl heterocycles .
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Reductive Amination : This process involves the conversion of carbonyl compounds into amines using reducing agents such as lithium aluminum hydride followed by amination with appropriate amines, facilitating the formation of complex structures from simpler precursors .
Functionalization Reactions
Functionalization of this compound can occur through:
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N-Alkylation : The introduction of alkyl groups onto the nitrogen atom of the pyrrolidine ring can be achieved using alkyl halides in the presence of bases, enhancing the compound's pharmacological profile.
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Sulfonylation : This reaction introduces sulfonyl groups, which can improve solubility and biological activity. The sulfonylation process typically involves reacting the amine with sulfonyl chlorides under basic conditions .
Biological Activity Studies
Research has indicated that derivatives of this compound exhibit potential activity against various biological targets, including:
| Compound Type | Target | Activity Level |
|---|---|---|
| Pyrrolidine Derivatives | Serotonin Receptors | Moderate Potency |
| Isoquinoline Analogues | Dopamine Transporters | High Potency |
| Sulfonamide Derivatives | Kinase Inhibitors | Nanomolar Activity |
Scientific Research Applications
Neuroprotective Properties
Research indicates that (S)-1-(Pyrrolidin-2-yl)isoquinoline dihydrochloride exhibits neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Its mechanism involves:
- Inhibition of Apoptosis : The compound reduces apoptosis in neuronal cells by modulating key signaling pathways.
- Reduction of Oxidative Stress : It has been shown to decrease reactive oxygen species (ROS), thereby protecting neurons from oxidative damage .
Anticancer Activity
The compound has demonstrated potential as an anticancer agent. Studies have highlighted its ability to inhibit the proliferation of various cancer cell lines through:
- Cell Cycle Arrest : It induces cell cycle arrest at the G1 phase, preventing cancer cells from dividing.
- Apoptosis Induction : The compound promotes apoptosis in cancer cells via caspase activation and mitochondrial pathway modulation .
Anti-inflammatory Effects
This compound has been studied for its anti-inflammatory properties, which may be beneficial in conditions like arthritis and other inflammatory diseases:
- Cytokine Inhibition : It reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- NF-kB Pathway Modulation : The compound inhibits the NF-kB signaling pathway, which is crucial in mediating inflammatory responses .
Case Studies
Mechanism of Action
The mechanism of action of (S)-1-(Pyrrolidin-2-yl)isoquinoline dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
(S)-Isoquinoline-5-sulfonic Acid Pyrrolidin-3-ylamine
This derivative features a sulfonic acid group at the isoquinoline 5-position and a pyrrolidin-3-ylamine substituent. The sulfonic acid group enhances hydrophilicity, likely increasing aqueous solubility compared to the dihydrochloride salt. However, the acidic nature may limit blood-brain barrier (BBB) penetration, reducing CNS applicability .
(S)-1-(Isoquinoline-5-sulfonyl)-pyrrolidin-3-ylamine
Here, a sulfonyl group replaces the sulfonic acid, creating a sulfonamide linkage. The sulfonyl group may also facilitate hydrogen bonding with target proteins, enhancing binding affinity but possibly reducing membrane permeability .
Comparative Analysis Table
| Property | This compound | (S)-Isoquinoline-5-sulfonic Acid Pyrrolidin-3-ylamine | (S)-1-(Isoquinoline-5-sulfonyl)-pyrrolidin-3-ylamine |
|---|---|---|---|
| Molecular Weight | ~283 g/mol (estimated) | ~323 g/mol | ~321 g/mol |
| Solubility (Water) | High (dihydrochloride salt) | Very high (sulfonic acid) | Moderate (sulfonamide) |
| BBB Penetration Potential | Moderate (neutral at physiological pH) | Low (ionized sulfonate) | Low (polar sulfonamide) |
| Metabolic Stability | Moderate | Low (acidic group susceptible to conjugation) | High (sulfonamide resists oxidation) |
| Synthetic Accessibility | Intermediate (requires chiral resolution) | High (straightforward sulfonation) | Intermediate (sulfonylation steps) |
Research Findings and Implications
- Pharmacokinetics: The dihydrochloride salt’s neutral isoquinoline-pyrrolidine core at physiological pH may favor BBB transit compared to sulfonic acid/sulfonamide analogs, which are more polar .
- Target Selectivity: Pyrrolidine-containing compounds often exhibit affinity for monoamine transporters (e.g., dopamine, serotonin). The absence of sulfonyl/sulfonic groups in the dihydrochloride may reduce off-target interactions with sulfotransferases or albumin .
- Stability : Sulfonamide derivatives demonstrate superior metabolic stability due to resistance to cytochrome P450-mediated oxidation, whereas the dihydrochloride form may require prodrug strategies for sustained activity.
Biological Activity
(S)-1-(Pyrrolidin-2-yl)isoquinoline dihydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in medicinal chemistry, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a pyrrolidine ring fused with an isoquinoline structure. The dihydrochloride form enhances its solubility in aqueous environments, making it suitable for biological assays.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of pyrrolidine derivatives, including this compound. Research indicates that compounds with similar structural motifs exhibit varying degrees of antibacterial and antifungal activities. For instance, a related study evaluated several pyrrolidine derivatives against Gram-positive and Gram-negative bacteria, yielding minimum inhibitory concentration (MIC) values that suggest potent bioactivity.
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| Compound A | 0.0039 | Staphylococcus aureus |
| Compound B | 0.0048 | Escherichia coli |
| This compound | TBD | TBD |
The specific MIC values for this compound are yet to be established in published literature, but its structural analogs suggest potential effectiveness against common pathogens.
Anticancer Activity
Isoquinoline derivatives have been studied for their anticancer properties. The mechanism of action often involves the inhibition of specific kinases associated with cancer cell proliferation. The compound's ability to modulate signaling pathways linked to cell survival and apoptosis is an area of active investigation.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Kinase Inhibition : Similar compounds have shown potential as inhibitors of Syk and JAK kinases, which are implicated in several inflammatory and neoplastic diseases .
- Receptor Modulation : The compound may interact with nuclear receptors, influencing gene expression related to drug metabolism and detoxification processes .
Study on Antimicrobial Activity
In a comparative study on pyrrolidine derivatives, researchers synthesized multiple compounds and assessed their antimicrobial properties using disc diffusion methods. The results indicated that certain structural modifications significantly enhanced activity against resistant strains of bacteria .
Evaluation of Anticancer Potential
A recent investigation into isoquinoline derivatives demonstrated that specific modifications could lead to increased selectivity for cancer cell lines while minimizing cytotoxic effects on normal cells. This highlights the therapeutic potential of this compound in targeted cancer therapies .
Q & A
Q. What are the recommended laboratory synthesis protocols for (S)-1-(Pyrrolidin-2-yl)isoquinoline dihydrochloride?
Methodological Answer: A typical synthesis involves coupling pyrrolidine derivatives with isoquinoline precursors under controlled acidic conditions. For example, analogous procedures to those in describe using HCl for protonation and salt formation during purification . Key steps include:
- Asymmetric synthesis : Use chiral catalysts (e.g., (S)-proline derivatives) to ensure stereochemical control.
- Purification : Acid-base extraction with 2 N HCl to isolate the hydrochloride salt, followed by recrystallization from ethanol/water mixtures.
- Characterization : Confirm salt formation via elemental analysis and ion chromatography.
Q. What spectroscopic methods are most effective for characterizing the stereochemical purity of this compound?
Methodological Answer:
- NMR Spectroscopy : Analyze coupling constants in and NMR to verify the (S)-configuration. Use deuterated DMSO or CDCl with TMS as an internal reference (see and for analogous structural analyses) .
- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions to confirm enantiomeric excess.
- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis, particularly for resolving ambiguities in diastereomer formation.
Q. What are the critical safety considerations when handling this compound in aqueous solutions?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact (as per and ) .
- Spill Management : Neutralize acidic spills with sodium bicarbonate and collect residues in chemical waste containers.
- Storage : Keep in airtight containers under nitrogen to prevent hygroscopic degradation.
Advanced Research Questions
Q. How do variations in reaction temperature impact the enantiomeric excess of this compound during asymmetric synthesis?
Methodological Answer:
- Temperature Optimization : Conduct kinetic studies at 0°C, 25°C, and 50°C to assess epimerization risks. Lower temperatures (≤0°C) often reduce racemization but may slow reaction rates.
- Monitoring : Use inline FTIR or HPLC with chiral columns (e.g., CHIRALPAK® IA) to track enantiomeric ratios in real time.
- Data Interpretation : Apply Eyring plots to correlate activation energy with stereochemical stability.
Q. What strategies can resolve contradictory NMR data when analyzing the hydrochloride salt form versus the free base of this compound?
Methodological Answer:
- Solvent Selection : Use DO for salt forms (to enhance solubility) versus CDCl for free bases.
- pH Adjustment : Add NaOD to deprotonate the salt and compare spectral shifts ( highlights similar pH-dependent solubility in pyridoxine hydrochloride) .
- Dynamic NMR : Perform variable-temperature experiments to distinguish tautomeric equilibria or conformational flexibility.
Q. How can researchers optimize chromatographic separation conditions to distinguish this compound from its structural analogs?
Methodological Answer:
- Column Chemistry : Use hydrophilic interaction chromatography (HILIC) with zwitterionic stationary phases (e.g., ZIC®-HILIC) to separate polar hydrochloride salts.
- Mobile Phase : Optimize acetonitrile/ammonium acetate ratios (e.g., 80:20 v/v) to balance retention and resolution.
- Validation : Compare retention times with spiked analogs (e.g., lists structurally similar fluorinated isoquinolines for cross-validation) .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported melting points for this compound across literature sources?
Methodological Answer:
- Purity Assessment : Re-crystallize the compound and verify purity via HPLC (≥99% by area normalization).
- DSC Analysis : Perform differential scanning calorimetry at controlled heating rates (e.g., 10°C/min) to identify polymorphic transitions ( notes melting point ranges for related salts) .
- Interlab Comparison : Collaborate with independent labs to standardize measurement protocols (e.g., sample preparation under anhydrous conditions).
Experimental Design
Q. What in vitro assays are suitable for evaluating the biological activity of this compound in neurological target studies?
Methodological Answer:
- Receptor Binding Assays : Use radiolabeled ligands (e.g., -nicotine) to assess affinity for nicotinic acetylcholine receptors.
- Functional Assays : Measure calcium flux in SH-SY5Y cells via FLIPR® technology to quantify agonist/antagonist effects.
- Control Experiments : Include enantiomer (R)-form and free base analogs to isolate stereospecific effects ( provides analogous impurity control strategies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
